molecular formula C13H7Cl5O2S B14474686 2,3,4,5,6-Pentachloro-4'-(methanesulfonyl)-1,1'-biphenyl CAS No. 67412-63-9

2,3,4,5,6-Pentachloro-4'-(methanesulfonyl)-1,1'-biphenyl

Cat. No.: B14474686
CAS No.: 67412-63-9
M. Wt: 404.5 g/mol
InChI Key: NSWGJMCGJSUBEI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions on the biphenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully dechlorinated biphenyls.

    Substitution: Formation of methoxy-substituted biphenyls.

Scientific Research Applications

2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated biphenyls.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentachlorobiphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    4’-Methanesulfonylbiphenyl: Lacks the chlorination, resulting in different chemical and biological properties.

Uniqueness

2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl is unique due to the combination of extensive chlorination and the presence of a methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

67412-63-9

Molecular Formula

C13H7Cl5O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)7-4-2-6(3-5-7)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3

InChI Key

NSWGJMCGJSUBEI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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